Chlorhydrate de vilazodone

Vue d'ensemble

Description

Vilazodone hydrochloride is a medication primarily used to treat major depressive disorder. It is classified as a serotonin modulator and is taken orally. Vilazodone hydrochloride works by inhibiting the reuptake of serotonin and acting as a partial agonist of the 5-HT1A receptor .

Applications De Recherche Scientifique

Vilazodone hydrochloride has several scientific research applications:

Chemistry: It is studied for its unique synthetic routes and reaction mechanisms.

Biology: Research focuses on its effects on serotonin levels and receptor activity.

Industry: Its production methods are optimized for large-scale manufacturing.

Mécanisme D'action

Target of Action

Vilazodone hydrochloride primarily targets the 5-HT transporter and 5-HT1A receptors . These targets play a crucial role in the regulation of mood and behavior, with the 5-HT transporter responsible for the reuptake of serotonin, a neurotransmitter involved in mood regulation. The 5-HT1A receptor is a subtype of the serotonin receptor, which is implicated in several psychological and biological processes.

Mode of Action

Vilazodone hydrochloride acts by selectively inhibiting serotonin reuptake in the central nervous system, thereby increasing serotonin levels in the brain . It also acts as a partial agonist of 5HT-1A receptors . This dual action has led to vilazodone being referred to as a selective partial agonist and reuptake inhibitor (SPARI) .

Biochemical Pathways

It is known that the drug’s action on the 5-ht transporter and 5-ht1a receptors leads to increased serotonin levels in the brain . This increase in serotonin can affect various biochemical pathways related to mood regulation.

Pharmacokinetics

Vilazodone hydrochloride is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP)3A4 enzyme, with minor contributions from CYP2C19 and CYP2D6 . The bioavailability of vilazodone is 72% when taken with food , indicating that food intake can significantly impact the drug’s absorption and overall bioavailability. The volume of distribution of vilazodone is large, although the exact value is unknown .

Result of Action

The primary result of vilazodone hydrochloride’s action is the alleviation of depressive symptoms associated with major depressive disorder (MDD) . This is achieved through the increased serotonin levels in the brain, which can help regulate mood.

Action Environment

The action, efficacy, and stability of vilazodone hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability are significantly impacted by food intake . Additionally, the drug’s metabolism can be affected by factors that influence the activity of the CYP3A4 enzyme, such as the co-administration of other drugs metabolized by this enzyme .

Analyse Biochimique

Biochemical Properties

Vilazodone Hydrochloride works by increasing the activity of a chemical called serotonin in the brain . It targets the 5-HT transporter and 5-HT1A receptors . The nature of these interactions involves the modulation of serotonin levels, which plays a crucial role in mood regulation .

Cellular Effects

Vilazodone Hydrochloride influences cell function by modulating the serotonin levels in the brain cells . This modulation can impact cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of Vilazodone Hydrochloride involves its binding interactions with the 5-HT transporter and 5-HT1A receptors . This binding can lead to the inhibition or activation of these receptors, resulting in changes in gene expression and serotonin levels .

Metabolic Pathways

Vilazodone Hydrochloride is metabolized in the liver via the CYP3A4 enzyme . This metabolic pathway could potentially interact with other enzymes or cofactors, affecting metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Vilazodone Hydrochloride within cells and tissues occur primarily through the bloodstream after oral administration . The specific transporters or binding proteins it interacts with are not clearly defined in the available literature.

Méthodes De Préparation

Vilazodone hydrochloride can be synthesized through several routes. One method involves using 5-cyanoindole and 5-nitrobenzofuran-2-carboxamide as starting materials. The process includes multiple steps such as reduction, nucleophilic substitution, and catalysis by isobutyl-AlCl2 . Another method involves using 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, resulting in a higher yield and purity . Industrial production methods often focus on optimizing these synthetic routes to ensure cost-effectiveness and environmental safety .

Analyse Des Réactions Chimiques

Vilazodone hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different degradation products.

Substitution: Nucleophilic substitution is a key step in its synthesis, where intermediates react to form the final product.

Common reagents used in these reactions include isobutyl-AlCl2, NaBH4, and Pd/C. The major products formed from these reactions are intermediates that eventually lead to vilazodone hydrochloride .

Comparaison Avec Des Composés Similaires

Vilazodone hydrochloride is unique compared to other serotonin modulators due to its dual mechanism of action. Similar compounds include:

Bupropion: Used for depression and smoking cessation, but works differently by inhibiting norepinephrine and dopamine reuptake.

Cymbalta (duloxetine): A serotonin-norepinephrine reuptake inhibitor used for depression and anxiety.

Vilazodone hydrochloride stands out due to its specific targeting of serotonin reuptake and 5-HT1A receptor activity, which may result in fewer side effects related to sexual dysfunction and weight gain .

Activité Biologique

Vilazodone hydrochloride, marketed under the brand name Viibryd, is a novel antidepressant that exhibits a unique dual mechanism of action. It combines the properties of a selective serotonin reuptake inhibitor (SSRI) with those of a partial agonist at the serotonin 5-HT1A receptor. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Vilazodone functions primarily by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. Additionally, it acts as a partial agonist at the 5-HT1A receptor, which may enhance serotonergic neurotransmission and contribute to its antidepressant effects. This dual action classifies vilazodone as a serotonin partial agonist-reuptake inhibitor (SPARI) .

- Serotonin Reuptake Inhibition : Vilazodone selectively blocks the serotonin transporter (SERT), leading to increased serotonin levels in the central nervous system (CNS) .

- Partial Agonism at 5-HT1A Receptors : By partially activating these receptors, vilazodone may mitigate some common side effects associated with traditional SSRIs, such as sexual dysfunction .

Pharmacokinetics

The pharmacokinetic profile of vilazodone is characterized by its absorption, distribution, metabolism, and elimination:

Clinical Efficacy

Vilazodone has been shown to be effective in treating major depressive disorder (MDD). Clinical trials demonstrate significant improvements in depressive symptoms compared to placebo:

- Two pivotal studies indicated that vilazodone significantly reduced scores on the Montgomery-Asberg Depression Rating Scale (MADRS) over an 8-week period .

- The most common adverse effects reported include diarrhea, nausea, insomnia, and vomiting .

Case Studies

- Study on Efficacy : A randomized controlled trial involving adults diagnosed with MDD showed that patients receiving vilazodone exhibited a greater reduction in depressive symptoms compared to those on placebo (p < 0.01). The study highlighted that patients experienced an improvement in overall functioning and quality of life metrics.

- Long-term Use : A follow-up study assessed patients who continued vilazodone therapy for over six months. Results indicated sustained efficacy with manageable side effects, reinforcing its role as a viable long-term treatment option for MDD .

Safety Profile

The safety profile of vilazodone is generally favorable but includes several important considerations:

- Adverse Reactions : Common side effects include gastrointestinal disturbances (diarrhea and nausea), insomnia, and potential weight changes. Serious adverse events are rare but can include serotonin syndrome when combined with other serotonergic agents .

- Drug Interactions : Vilazodone may interact with other medications metabolized by CYP3A4. Caution is advised when co-administering with strong inhibitors or inducers of this enzyme .

Propriétés

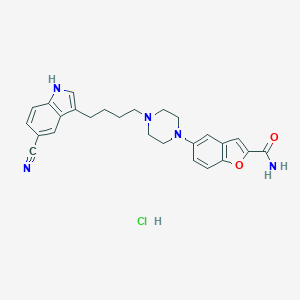

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZBRGFNBNQSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936833 | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163521-08-2 | |

| Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilazodone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VILAZODONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.